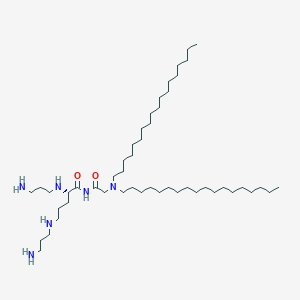
3-Amino-4-sulfanylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-sulfanylbenzaldehyde is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that has a molecular formula of C7H7NO2S. This compound is also known as 3-Amino-4-mercaptobenzaldehyde or 3-Amino-4-thiobenzaldehyde. It is used in various fields of research such as medicinal chemistry, biochemistry, and organic chemistry.
Mechanism of Action
The mechanism of action of 3-Amino-4-sulfanylbenzaldehyde is not well understood. However, it is believed to act as a nucleophile due to the presence of the thiol group. It can also act as a ligand for various metal ions.
Biochemical and physiological effects:
3-Amino-4-sulfanylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Amino-4-sulfanylbenzaldehyde in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the main limitations of using this compound is its instability in aqueous solutions.
Future Directions
There are several future directions for research involving 3-Amino-4-sulfanylbenzaldehyde. One area of research is the synthesis of novel organic compounds using this compound as a starting material. Another area of research is the investigation of its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, the development of new synthetic methods for the preparation of 3-Amino-4-sulfanylbenzaldehyde is an area of interest for future research.
Conclusion:
In conclusion, 3-Amino-4-sulfanylbenzaldehyde is a versatile compound that has various applications in scientific research. Its unique properties make it a valuable tool for the synthesis of organic compounds and the investigation of its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields of research.
Synthesis Methods
The synthesis of 3-Amino-4-sulfanylbenzaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-nitrobenzaldehyde with thiourea. The reaction is carried out in the presence of a reducing agent such as sodium dithionite or zinc dust. The resulting product is then treated with hydrochloric acid to obtain 3-Amino-4-sulfanylbenzaldehyde.
Scientific Research Applications
3-Amino-4-sulfanylbenzaldehyde is widely used in scientific research due to its unique properties. It is used in the synthesis of various organic compounds such as Schiff bases, azomethines, and thiazolidinones. These compounds have various applications in medicinal chemistry and drug discovery.
properties
CAS RN |
114669-11-3 |
|---|---|
Product Name |
3-Amino-4-sulfanylbenzaldehyde |
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.2 g/mol |
IUPAC Name |
3-amino-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H7NOS/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H,8H2 |
InChI Key |
HDDSZPGQRRVXCR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)N)S |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)S |
synonyms |
Benzaldehyde, 3-amino-4-mercapto- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
